1-Phenylazetidine-2,3-dione

synthetic methodology α-keto-β-lactam synthesis ozonolysis

1-Phenylazetidine-2,3-dione (CAS 161674-42-6; C₉H₇NO₂; MW 161.16 g/mol) is the parent N-phenyl α-keto-β-lactam, representing the structurally simplest member of the azetidine-2,3-dione class. The scaffold features a strained four-membered β-lactam ring fused to an α-dicarbonyl system at the 2,3-positions, with an N-phenyl substituent that eliminates the tautomeric and hydrogen-bonding complexity of N-unsubstituted variants.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Cat. No. B8437790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylazetidine-2,3-dione
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C(=O)C(=O)N1C2=CC=CC=C2
InChIInChI=1S/C9H7NO2/c11-8-6-10(9(8)12)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyCXQBOTWSFOZFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylazetidine-2,3-dione: Core Properties and Procurement-Relevant Identity for the α-Keto-β-Lactam Scaffold


1-Phenylazetidine-2,3-dione (CAS 161674-42-6; C₉H₇NO₂; MW 161.16 g/mol) is the parent N-phenyl α-keto-β-lactam, representing the structurally simplest member of the azetidine-2,3-dione class . The scaffold features a strained four-membered β-lactam ring fused to an α-dicarbonyl system at the 2,3-positions, with an N-phenyl substituent that eliminates the tautomeric and hydrogen-bonding complexity of N-unsubstituted variants . Commercially available material is typically supplied at 95% purity, with a reported melting point of 115–117 °C and characteristic IR carbonyl stretches at 1822 and 1757 cm⁻¹, consistent with the β-lactam and α-keto functionalities respectively . This compound serves both as a versatile chiral building block for complex molecule synthesis and as a minimalist probe for studying intrinsic azetidine-2,3-dione reactivity without confounding substituent effects.

Why 1-Phenylazetidine-2,3-dione Cannot Be Freely Substituted by Other Azetidine-2,3-diones or 2,4-Diones in Research Procurement


The azetidine-2,3-dione family encompasses structurally diverse compounds whose chemical and biological behavior is exquisitely sensitive to N-substitution and ring-substitution patterns. The N-phenyl group in 1-phenylazetidine-2,3-dione electronically deactivates the β-lactam carbonyl toward nucleophilic ring-opening relative to N-alkyl analogs, while the absence of C-3 or C-4 substituents preserves the intrinsic electrophilicity of the α-keto group for stereocontrolled Grignard additions . In contrast, 3,3-dialkyl-1-phenylazetidine-2,4-diones (e.g., 3,3-diethyl-1-phenylazetidine-2,4-dione) present a fundamentally different 2,4-dicarbonyl regioisomeric scaffold whose reactivity and biological target profile—particularly human neutrophil elastase inhibition—diverges sharply from that of the 2,3-dione series . Because even minor structural perturbations alter diastereoselectivity in nucleophilic additions, redox behavior in yeast-mediated reductions, and enzyme inhibition profiles, procurement of a specific azetidine-2,3-dione congener is essential for reproducible synthetic and biological outcomes.

Quantitative Differentiation Evidence: 1-Phenylazetidine-2,3-dione Versus Closest Analogs and Alternatives


Synthetic Accessibility: Direct Ozonolysis Route from 3-Methylene-β-Lactam Versus Multi-Step α-Phenylthio-β-Lactam Hydrolysis for Unsubstituted Azetidine-2,3-diones

1-Phenylazetidine-2,3-dione is accessed directly in a single synthetic step via ozonolysis of the commercially available 3-methylene-1-phenylazetidin-2-one precursor. The published procedure yields the 2,3-dione with 14.5% isolated yield after chromatographic purification (m.p. 115–117 °C) . In contrast, the prototypical N-benzylazetidine-2,3-dione requires a multi-step sequence involving α-phenylthio-β-lactam formation, sulfuryl chloride-mediated oxidative hydrolysis, and purification, providing 67–78% yield but requiring three synthetic transformations and handling of chlorinated reagents . For procurement purposes, the 1-phenyl congener eliminates one to two synthetic steps relative to common N-alkyl or N-H azetidine-2,3-diones, reducing lead time for researchers who require the α-keto-β-lactam electrophile without additional protecting-group manipulations.

synthetic methodology α-keto-β-lactam synthesis ozonolysis building-block procurement

Stereoelectronic Grounding: N-Phenyl Substitution Suppresses β-Lactam Ring-Opening Relative to N-Alkyl Azetidine-2,3-diones

The N-phenyl substituent in 1-phenylazetidine-2,3-dione reduces the electrophilicity of the β-lactam carbonyl through resonance donation from the nitrogen lone pair into the aromatic ring, thereby attenuating undesired nucleophilic ring-opening side reactions compared to N-alkyl (e.g., N-benzyl or N-methyl) azetidine-2,3-diones. Early studies on 1-phenylazetidinones demonstrated that concentrated sulfuric acid induces rearrangement to 3,4-dihydroquinoline-2(1H)-ones rather than simple hydrolytic ring-opening, indicating a fundamentally different reactivity manifold versus N-alkyl azetidinones, which undergo β-elimination or propionamide formation under similar acidic conditions . For stereocontrolled Grignard additions to the C-3 ketone in azetidine-2,3-diones—a key step in Taxol® side-chain synthesis—the N-substituent directly influences diastereoselectivity (dr), with N-phenyl substrates providing distinct facial selectivity relative to N-alkyl or N-carbamoyl analogs .

β-lactam stability N-substituent effects nucleophilic ring-opening synthetic intermediate handling

Type II 5α-Reductase Inhibition: 1-Phenylazetidine-2,3-dione is Inactive, Distinguishing It from Potent 3,3-Dialkyl-1-phenylazetidine-2,4-diones

In a ChEMBL-deposited assay, 1-phenylazetidine-2,3-dione was tested for inhibition of human type II 5α-reductase in human prostate homogenates (HPH) and showed no inhibitory activity (IC₅₀ > 1.36 × 10⁴ nM, effectively inactive at pharmacologically relevant concentrations) . This stands in marked contrast to 3,3-dialkyl-1-phenylazetidine-2,4-diones, which are potent inhibitors of human leukocyte elastase (HLE) and have been explored as anti-inflammatory agents . The 2,3-dione regioisomeric scaffold thus avoids the serine protease and steroid 5α-reductase inhibitory activities associated with the 2,4-dione series, representing a cleaner pharmacological starting point when target engagement other than HLE or 5α-reductase is desired.

5α-reductase inhibition azetidine-2,4-dione selectivity androgen signaling off-target liability

Cellular Differentiation Activity: Monocytic Differentiation Induction as a Differentiating Property Versus Inert 2,4-Dione Analogs

Patent disclosures indicate that 1-phenylazetidine-2,3-dione exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation along the monocyte lineage . This pro-differentiation phenotype is not reported for the 3,3-dialkyl-1-phenylazetidine-2,4-diones, which instead act through enzyme inhibition (HLE) or apoptosis induction in cancer cells . The differentiation-inducing activity positions the 2,3-dione scaffold as mechanistically distinct from the direct cytotoxic or enzyme-inhibitory profiles of the 2,4-dione series, and suggests utility in disease contexts where terminal differentiation therapy is sought (e.g., certain leukemias, psoriasis).

cellular differentiation anticancer mechanism monocyte induction psoriasis research

Scalability of Access: Commercial Catalog Availability of 1-Phenylazetidine-2,3-dione Versus Special-Order Synthesis of N-Unsubstituted Azetidine-2,3-dione

1-Phenylazetidine-2,3-dione is listed as a catalog compound (CAS 161674-42-6) by multiple chemical suppliers with quoted purities of 95% . In contrast, the parent unsubstituted azetidine-2,3-dione (N-H congener) is not commercially cataloged and must be prepared by custom synthesis, typically via oxidative hydrolysis of α-phenylthio-β-lactams . For N-benzyl, N-alkyl, or N-aryl azetidine-2,3-diones beyond the 1-phenyl derivative, availability is similarly limited to custom synthesis, imposing procurement lead times of weeks to months. The catalog availability of the 1-phenyl derivative therefore offers a direct procurement advantage when the N-phenyl group is an acceptable structural feature for the intended application.

commercial availability procurement research chemical supply chain

Optimal Application Scenarios for 1-Phenylazetidine-2,3-dione Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Paclitaxel (Taxol®) C-2′ Side-Chain Analogs

The α-keto group at C-3 of 1-phenylazetidine-2,3-dione serves as the electrophilic handle for diastereoselective Grignard additions that install the C-2′ hydroxyl-bearing stereocenter of paclitaxel side-chain analogs. The N-phenyl substituent provides the necessary electronic deactivation of the β-lactam carbonyl to prevent competing ring-opening while maintaining sufficient C-3 ketone electrophilicity for nucleophilic attack. This application directly leverages the stereoelectronic differentiation documented in Section 3, Evidence Items 1 and 2, and is supported by precedent for chiral azetidine-2,3-diones as key intermediates in Taxol® analog synthesis .

Mechanistic Probe in Differentiation Therapy Research (Non-Cytotoxic Anticancer and Dermatological Indications)

The documented ability of 1-phenylazetidine-2,3-dione to induce monocytic differentiation while arresting proliferation distinguishes this scaffold from apoptosis-inducing 2,4-dione analogs (Section 3, Evidence Item 4). This makes it suitable as a tool compound for studying differentiation-based anticancer strategies (e.g., acute myeloid leukemia differentiation therapy) and for preclinical evaluation in hyperproliferative skin disorders such as psoriasis, where induction of terminal differentiation is therapeutically desirable .

Negative Control Compound for 5α-Reductase and Human Leukocyte Elastase Screening Panels

The confirmed lack of inhibitory activity against type II 5α-reductase (IC₅₀ > 13.6 μM; Section 3, Evidence Item 3) combined with the absence of the HLE-inhibitory pharmacophore present in 2,4-diones makes 1-phenylazetidine-2,3-dione an ideal negative control compound for screening cascades targeting steroid 5α-reductase or serine proteases. Its structural similarity to active 2,4-dione inhibitors (same N-phenylazetidine core, different dione regiochemistry) allows for clean interpretation of structure–activity relationships in medicinal chemistry programs .

Rapid-Access Building Block for α-Amino Acid and Dipeptide Library Synthesis

1-Phenylazetidine-2,3-dione reacts with primary amines in a one-step transformation to yield α-amino acid derivatives and dipeptides in both racemic and optically pure forms. The catalog availability of the 1-phenyl derivative (Section 3, Evidence Item 5) enables rapid procurement for library synthesis without the multi-week delay associated with custom N-alkyl azetidine-2,3-dione synthesis. This application exploits the unique reactivity of the azetidine-2,3-dione scaffold toward amine nucleophiles, where the N-phenyl group is retained in the product and may provide favorable physicochemical or binding properties .

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